molecular formula C9H10Cl2O B6229146 1-chloro-3-(2-chloroethyl)-5-methoxybenzene CAS No. 1999339-24-0

1-chloro-3-(2-chloroethyl)-5-methoxybenzene

Cat. No.: B6229146
CAS No.: 1999339-24-0
M. Wt: 205.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-3-(2-chloroethyl)-5-methoxybenzene is an organic compound with the molecular formula C9H10Cl2O It is a derivative of benzene, featuring chlorine and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-chloro-3-(2-chloroethyl)-5-methoxybenzene typically involves the chlorination of 3-(2-chloroethyl)-5-methoxybenzene. This can be achieved through electrophilic aromatic substitution reactions using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as ferric chloride (FeCl3) to facilitate the substitution process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the chlorination step followed by purification techniques such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-(2-chloroethyl)-5-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to remove the chlorine atoms, yielding simpler hydrocarbons.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

Major Products Formed:

    Substitution: Products include various substituted benzene derivatives.

    Oxidation: Products include aldehydes, ketones, or carboxylic acids.

    Reduction: Products include dechlorinated hydrocarbons.

Scientific Research Applications

1-Chloro-3-(2-chloroethyl)-5-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying the effects of chlorinated aromatic compounds on biological systems.

    Medicine: Research explores its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-chloro-3-(2-chloroethyl)-5-methoxybenzene exerts its effects involves its interaction with various molecular targets. In nucleophilic substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the electrophilic carbon atoms. This process follows an S_N2 mechanism, where the nucleophile attacks from the opposite side of the leaving group, leading to inversion of configuration at the carbon center .

Comparison with Similar Compounds

  • 1-Chloro-3-(2-chloroethyl)benzene
  • 1-Chloro-3-(1-chloroethyl)benzene
  • 1-Chloro-2-(2-chloroethyl)-4-methoxybenzene

Uniqueness: 1-Chloro-3-(2-chloroethyl)-5-methoxybenzene is unique due to the presence of both chlorine and methoxy groups, which influence its reactivity and potential applications. The methoxy group provides electron-donating properties, while the chlorine atoms offer sites for further substitution reactions, making it a versatile compound in synthetic chemistry.

Properties

CAS No.

1999339-24-0

Molecular Formula

C9H10Cl2O

Molecular Weight

205.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.